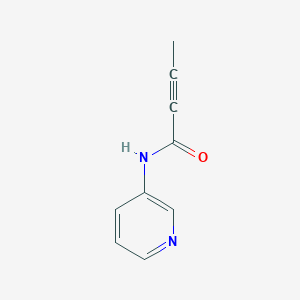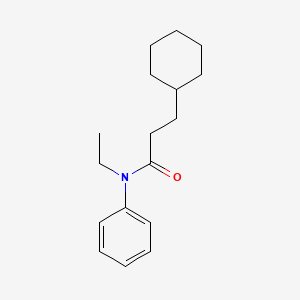![molecular formula C25H24N6O5 B11036354 N-[5-(3-nitrophenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]benzamide](/img/structure/B11036354.png)
N-[5-(3-nitrophenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3-Nitrophenyl)-4,7-dioxo-2-piperidino-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]benzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a nitrophenyl group, a piperidino ring, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-nitrophenyl)-4,7-dioxo-2-piperidino-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]benzamide typically involves multi-step organic reactions. One common approach is the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further modified through various substitution reactions to introduce the nitrophenyl and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-nitrophenyl)-4,7-dioxo-2-piperidino-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with palladium on carbon for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives
Scientific Research Applications
N-[5-(3-nitrophenyl)-4,7-dioxo-2-piperidino-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[5-(3-nitrophenyl)-4,7-dioxo-2-piperidino-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]benzamide involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death in cancer cells . This mechanism makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also inhibit PARP-1 and have shown promising anticancer activity.
Thieno[3,2-d]pyrimidine derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
N-[5-(3-nitrophenyl)-4,7-dioxo-2-piperidino-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PARP-1 with high potency sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C25H24N6O5 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-[5-(3-nitrophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]benzamide |
InChI |
InChI=1S/C25H24N6O5/c32-22(15-8-3-1-4-9-15)26-20-18(16-10-7-11-17(14-16)31(35)36)19-21(27-24(20)34)28-25(29-23(19)33)30-12-5-2-6-13-30/h1,3-4,7-11,14,18,20H,2,5-6,12-13H2,(H,26,32)(H2,27,28,29,33,34) |
InChI Key |
NHXGJEGJEIZAEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(C(C(=O)N3)NC(=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036271.png)
![Ethyl 2-{[5-(methoxyacetyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11036279.png)

![1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11036292.png)
![5-methyl-N-(2-methylphenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11036298.png)
![Rel-(1R,5S)-3-acryloyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11036299.png)
![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036308.png)
![diethyl 2-{2,2,7-trimethyl-1-[(2E)-3-phenylprop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11036314.png)
![[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11036322.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine](/img/structure/B11036333.png)
![(1Z)-6-(4-chlorophenyl)-8-fluoro-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036342.png)
![[(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate](/img/structure/B11036350.png)
![(1E)-1-[(4-ethoxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036356.png)
